molecular formula C10H9NO3 B8764166 5-Formyl-2,3-dimethoxybenzonitrile

5-Formyl-2,3-dimethoxybenzonitrile

Cat. No.: B8764166
M. Wt: 191.18 g/mol
InChI Key: MBSQQVBEWZOIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formyl-2,3-dimethoxybenzonitrile is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-formyl-2,3-dimethoxybenzonitrile

InChI

InChI=1S/C10H9NO3/c1-13-9-4-7(6-12)3-8(5-11)10(9)14-2/h3-4,6H,1-2H3

InChI Key

MBSQQVBEWZOIJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C#N)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture containing 2.5 g of 3,4-dimethoxy-5-bromobenzaldehyde and 1.0 g of cuprous cyanide in N-methylpyrrolidone was refluxed for 2 h. Water was added and the solution was extracted with dichloromethane. The solvent was evaporated in vacuo. Yield 1.55 g (81%), m.p. 109°-112° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3,4-dimethoxy-5-iodobenzaldehyde (41) (FIG. 22) (4.40 g, 15.07 mmole), copper cyanide (13.5 g, 150.7 mmole) and dry DMF (45 ml) were stirred under an argon atmosphere for 18 hours at 140° C. The reaction was cooled to room temperature, filtered through celite, and the filtrate concentrated to an oil in vacuo. The dark brown oil was purified through a short flash silica column using 11 hexane/ethyl acetate as eluent to yield 2.87 g (69%) of a white solid.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
69%

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